



potential off-target effects of AM679

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Compound of Interest		
Compound Name:	AM679	
Cat. No.:	B1192093	Get Quote

Technical Support Center: AM679

This technical support center provides guidance on the potential off-target effects of two distinct compounds referred to as **AM679**: a FLAP (5-Lipoxygenase-activating protein) inhibitor and a synthetic cannabinoid. It is critical to identify which compound is being used to ensure the correct interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected effects in my experiment with AM679. What could be the cause?

A1: First, verify the identity of your compound. "**AM679**" can refer to two different molecules with distinct biological targets.

- **AM679** (FLAP Inhibitor): A selective inhibitor of 5-Lipoxygenase-activating protein, involved in the synthesis of leukotrienes. Its CAS number is 1206880-66-1.
- AM679 (Cannabinoid): A moderately potent agonist for cannabinoid receptors CB1 and CB2. [1][2] Its CAS number is 335160-91-3.[2]

Unexpected effects could arise from using the incorrect compound or from off-target activities of the correct compound.

Q2: What are the known primary targets of each AM679 compound?

A2:



- AM679 (FLAP Inhibitor): Its primary target is the 5-Lipoxygenase-activating protein (FLAP).
 [3][4]
- AM679 (Cannabinoid): Its primary targets are the cannabinoid receptors CB1 and CB2.[1][2]

Q3: What are the potential off-target effects of AM679 (Cannabinoid)?

A3: While specific off-target screening data for **AM679** is not readily available in the public domain, other synthetic cannabinoids have been shown to interact with related receptors. One notable potential off-target is the orphan G-protein coupled receptor 55 (GPR55).[5] Researchers should consider screening for activity at GPR55 when using **AM679** (Cannabinoid) to rule out confounding effects.

Q4: Are there known off-target effects for **AM679** (FLAP Inhibitor)?

A4: The available literature emphasizes the selectivity of **AM679** as a FLAP inhibitor.[3] However, like any small molecule inhibitor, off-target effects cannot be completely ruled out without comprehensive screening. If you observe effects inconsistent with the inhibition of the leukotriene pathway, consider performing a broad kinase or receptor screening panel to identify potential off-target interactions.

Troubleshooting Guides Issue 1: Inconsistent results with AM679 (FLAP Inhibitor)

- Problem: Variable potency or unexpected cellular responses.
- Troubleshooting Steps:
 - Confirm Compound Identity: Verify the CAS number (1206880-66-1) of your AM679 stock.
 - Assess Cell-Based Assay Conditions: The potency of AM679 as a FLAP inhibitor can be time-dependent in whole blood assays.[6] Ensure consistent pre-incubation times.
 - Evaluate Downstream Readouts: Instead of relying on a single endpoint, measure multiple points in the leukotriene pathway, such as levels of LTB4 and cysteinyl leukotrienes (CysLTs).[6]



Issue 2: Ambiguous results with AM679 (Cannabinoid)

- Problem: Cellular effects do not correlate with known cannabinoid receptor expression patterns.
- · Troubleshooting Steps:
 - Confirm Compound Identity: Verify the CAS number (335160-91-3) of your AM679 stock.
 [2]
 - Profile for GPR55 Activity: Test for potential off-target effects at GPR55, especially in cell lines known to express this receptor.[5]
 - Use Selective Antagonists: Employ selective antagonists for CB1 (e.g., Rimonabant) and CB2 (e.g., SR144528) to confirm that the observed effects are mediated by these receptors.

Quantitative Data Summary

Table 1: Binding Affinities and Potency of AM679 Compounds

Compound	Target(s)	Parameter	Value	Reference
AM679 (FLAP Inhibitor)	FLAP	IC ₅₀ (human membrane binding)	2 nM	[4]
FLAP	IC ₅₀ (human whole blood, 5h incubation)	53 nM	[6]	
AM679 (Cannabinoid)	CB1 Receptor	Ki	13.5 nM	[1][2]
CB2 Receptor	Ki	49.5 nM	[1][2]	

Experimental Protocols



Protocol 1: FLAP Inhibition Assay in Human Whole Blood

This protocol is based on methodologies used to assess the potency of FLAP inhibitors.

- Blood Collection: Collect human venous blood into sodium heparin-containing tubes.
- Compound Preparation: Prepare a stock solution of AM679 (FLAP Inhibitor) in DMSO.
 Serially dilute the stock to achieve the desired final concentrations.
- Pre-incubation: Pre-incubate 1 mL aliquots of whole blood with varying concentrations of
 AM679 or vehicle (DMSO) for a specified time (e.g., up to 5 hours) at 37°C.[6]
- Stimulation: Add a calcium ionophore (e.g., A23187) to stimulate leukotriene production and incubate for a further 30 minutes at 37°C.
- Sample Processing: Centrifuge the samples to separate plasma.
- LTB4 Quantification: Measure LTB4 levels in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the IC₅₀ value by plotting the percentage inhibition of LTB4 production against the log concentration of **AM679**.

Protocol 2: Cannabinoid Receptor Binding Assay

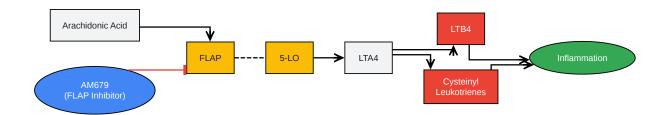
This is a general protocol for determining the binding affinity of a ligand to cannabinoid receptors.

- Membrane Preparation: Prepare cell membranes from a cell line overexpressing either human CB1 or CB2 receptors.
- Radioligand: Use a known high-affinity radioligand for CB1 (e.g., [³H]CP-55,940) or CB2 receptors.
- Competitive Binding: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of unlabeled **AM679** (Cannabinoid).



- Incubation: Incubate the mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.
- Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
- Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the K_i value by fitting the data to a one-site competitive binding model using appropriate software (e.g., GraphPad Prism).

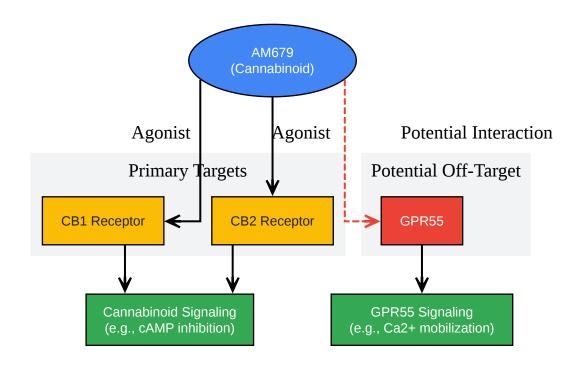
Visualizations



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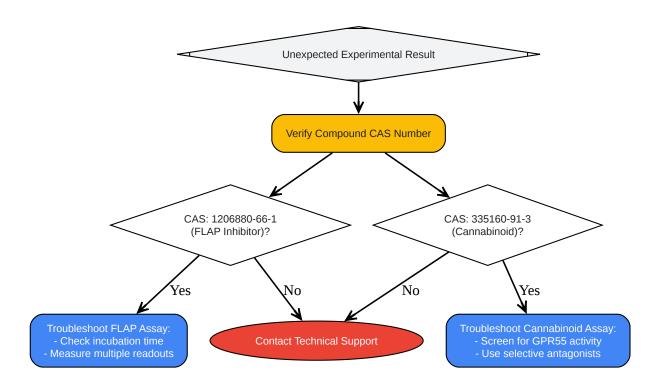
Caption: AM679 (FLAP Inhibitor) signaling pathway.





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Caption: AM679 (Cannabinoid) targets and off-targets.





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Caption: Troubleshooting logic for **AM679** experiments.

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